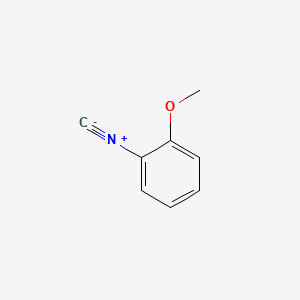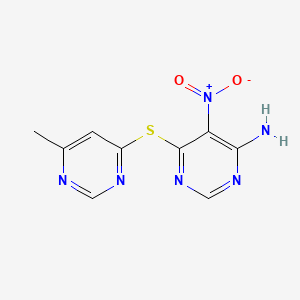![molecular formula C20H18FN3O4 B2508645 6-(4-fluorobenzyl)-4-(4-hydroxy-3-methoxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione CAS No. 1170522-06-1](/img/structure/B2508645.png)
6-(4-fluorobenzyl)-4-(4-hydroxy-3-methoxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "6-(4-fluorobenzyl)-4-(4-hydroxy-3-methoxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione" is a heterocyclic molecule that appears to be related to the class of compounds known as pyrido[2,3-d]pyrimidines. These compounds have been the subject of research due to their interesting chemical properties and potential applications. For instance, derivatives of pyrido[2,3-d]pyrimidine have been synthesized and explored for their structural, spectral, and electronic characteristics, as well as for their potential biological activities, such as herbicidal properties .
Synthesis Analysis
The synthesis of related pyrido[2,3-d]pyrimidine derivatives has been reported using efficient routes. For example, various (hydroxybenzoyl)pyrido[2,3-d]pyrimidine heterocycle derivatives have been synthesized through a concise method, which might be similar to the synthesis of the compound . Additionally, the synthesis of 6-(trifluoromethyl)pyrimidine-2,4(1H,3H)-dione compounds has been achieved by cyclization reactions involving trifluoroacetoacetate ethyl with substituted urea, indicating that cyclization is a common strategy in the synthesis of such compounds .
Molecular Structure Analysis
The molecular structure of pyrido[2,3-d]pyrimidine derivatives has been confirmed using various spectral techniques, including 1H and 13C NMR, UV-visible, and FT-IR spectroscopy, as well as single-crystal X-ray diffraction analysis . These techniques could similarly be applied to determine the structure of "6-(4-fluorobenzyl)-4-(4-hydroxy-3-methoxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione".
Chemical Reactions Analysis
The reactivity of pyrido[2,3-d]pyrimidine derivatives can be explored through molecular electrostatic potential (MEP) analysis, which helps predict nucleophilic and electrophilic sites on the molecule. This analysis is crucial for understanding the types of chemical reactions the compound might undergo . Additionally, the herbicidal activity of a related compound, "3-(4-fluorobenzyl)-6-(trifluoromethyl)pyrimidine-2,4(1H,3H)-dione", suggests that these compounds can interact with biological systems, which could be due to specific chemical reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrido[2,3-d]pyrimidine derivatives have been studied using density functional theory (DFT) and time-dependent DFT (TD-DFT) computations. These studies include the analysis of electronic structures, vibrational frequencies, and HOMO and LUMO energy values, which are important for understanding the stability and reactivity of the compounds. The band gap values for similar compounds have been found to range from 3.91 to 4.10 eV, which could be indicative of the electronic properties of the compound .
Applications De Recherche Scientifique
Enzyme Inhibition and Kinase Activity
Compounds with a similar structural profile, notably those with pyrimidine-based derivatives, have been explored for their enzyme inhibitory properties. For instance, substituted imidazole and pyrimidine derivatives show selective inhibition of p38 mitogen-activated protein (MAP) kinase. These compounds are recognized for interfering with proinflammatory cytokine release and are studied in detail for their binding affinity and selectivity towards different kinase enzymes (Scior et al., 2011).
Organic Synthesis and Material Chemistry
Derivatives of pyrimidines, including 6-(4-fluorobenzyl)-4-(4-hydroxy-3-methoxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione, have found applications in organic synthesis and material chemistry. The pyranopyrimidine core, closely related to the compound , is essential in the pharmaceutical industry due to its synthetic versatility and bioavailability. Reviews have detailed the application of hybrid catalysts in the synthesis of pyranopyrimidine scaffolds, underscoring the importance of these compounds in the development of new pharmaceuticals (Parmar, Vala, & Patel, 2023).
Optoelectronic Materials
Compounds containing pyrimidine rings are of significant interest in the field of optoelectronics. Research has indicated the utility of pyrimidine and quinazoline derivatives in fabricating materials for organic light-emitting diodes, including white OLEDs and highly efficient red phosphorescent OLEDs. These compounds are integral to developing novel optoelectronic materials due to their electroluminescent properties (Lipunova et al., 2018).
Enzymatic Treatment of Organic Pollutants
Pyrimidine derivatives may also play a role in the enzymatic treatment of organic pollutants. The presence of specific redox mediators can enhance the efficiency and range of substrate degradation, potentially positioning these compounds as key contributors in environmental remediation efforts (Husain & Husain, 2007).
Propriétés
IUPAC Name |
6-[(4-fluorophenyl)methyl]-4-(4-hydroxy-3-methoxyphenyl)-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN3O4/c1-28-16-8-12(4-7-15(16)25)18-17-14(22-20(27)23-18)10-24(19(17)26)9-11-2-5-13(21)6-3-11/h2-8,18,25H,9-10H2,1H3,(H2,22,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVIMBAPJWDMICQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2C3=C(CN(C3=O)CC4=CC=C(C=C4)F)NC(=O)N2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-fluorobenzyl)-4-(4-hydroxy-3-methoxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,3-Dihydroisoindol-2-yl-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)methanone](/img/structure/B2508562.png)
![Ethyl 1-(hydroxymethyl)spiro[2-oxabicyclo[2.1.1]hexane-3,3'-azetidine]-4-carboxylate;2,2,2-trifluoroacetic acid](/img/structure/B2508563.png)
![[(1R,2R)-2-Thiophen-3-ylcyclopropyl]methanol](/img/structure/B2508565.png)
![N-[[4-(4-fluorophenyl)-5-[(4-fluorophenyl)methylsulfanyl]-1,2,4-triazol-3-yl]methyl]-4-methoxybenzamide](/img/structure/B2508566.png)
![4-[(4-Chlorobenzyl)thio]-2-(2-thienyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2508568.png)


![1-(Diethoxymethyl)-3-(trifluoromethyl)bicyclo[1.1.1]pentane](/img/structure/B2508571.png)

![5-(6-fluoropyridine-3-carbonyl)-1H,2H,3H,4H,5H-pyrido[2,3-b][1,4]diazepin-2-one](/img/structure/B2508579.png)


![6-ethyl 3-methyl 2-(2-(2,4-dichlorophenoxy)acetamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2508583.png)
